1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers
1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1,4'-Bipiperidin-3-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely 1,4'-bipiperidine and various N-substituted piperidin-3-ol derivatives, to provide a predictive and practical resource for researchers.
Chemical Properties and Structure
1,4'-Bipiperidin-3-ol is a heterocyclic compound featuring a bipiperidine core with a hydroxyl group on one of the piperidine rings. Its structure suggests potential applications as a scaffold in medicinal chemistry, building upon the known biological activities of related piperidine-containing molecules.
Table 1: Physicochemical Properties of 1,4'-Bipiperidin-3-ol and Related Compounds
| Property | 1,4'-Bipiperidin-3-ol (Predicted) | 1,4'-Bipiperidine[1] | Piperidin-3-ol[2] |
| Molecular Formula | C₁₀H₂₀N₂O | C₁₀H₂₀N₂ | C₅H₁₁NO |
| Molecular Weight | 184.28 g/mol | 168.28 g/mol | 101.15 g/mol |
| IUPAC Name | [1,4'-Bipiperidin]-3-ol | 1-piperidin-4-ylpiperidine | piperidin-3-ol |
| SMILES | OC1CCN(C2CCNCC2)CC1 | C1CCN(CC1)C2CCNCC2 | C1CC(CNC1)O |
| CAS Number | 221549-27-9 | 4897-50-1 | 6859-99-0 |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents | Data not available | Data not available |
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to 1,4'-Bipiperidin-3-ol could involve the reaction of 1,4'-bipiperidine with a suitable oxidizing agent to introduce a hydroxyl group, or a multi-step synthesis starting from a protected piperidin-3-one derivative. A potential two-step synthesis is outlined below:
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Step 1: N-Alkylation of a protected 3-hydroxypiperidine. A protected form of piperidin-3-ol, such as 1-Boc-3-hydroxypiperidine, can be reacted with a suitable piperidine precursor bearing a leaving group, like 1-Boc-4-(tosyloxy)piperidine, under basic conditions to form the bipiperidine linkage.
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Step 2: Deprotection. The protecting groups (e.g., Boc) are then removed under acidic conditions to yield the final product, 1,4'-Bipiperidin-3-ol.
Caption: Proposed two-step synthesis of 1,4'-Bipiperidin-3-ol.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of 1,4'-Bipiperidin-3-ol.
Table 2: Analytical Methodologies
| Technique | Protocol | Expected Observations |
| ¹H NMR | The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz). | The spectrum would show characteristic peaks for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would confirm the connectivity of the two piperidine rings and the position of the hydroxyl group. |
| ¹³C NMR | The sample is dissolved in a suitable deuterated solvent and analyzed. | The spectrum would display distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxyl group, which would appear at a characteristic downfield shift. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. For GC-MS, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve volatility. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 1,4'-Bipiperidin-3-ol. Fragmentation patterns would be characteristic of the bipiperidine structure. |
| Infrared (IR) Spectroscopy | The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film. | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the piperidine rings would appear around 2800-3000 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (with an additive like formic acid or trifluoroacetic acid) and a polar organic solvent (e.g., acetonitrile or methanol) can be used to assess purity. | A single major peak would indicate a pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions. |
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with 1,4'-Bipiperidin-3-ol. However, the bipiperidine scaffold is present in a number of biologically active molecules. For instance, various derivatives of 1,4'-bipiperidine have been investigated as histamine H3 receptor antagonists[3]. Additionally, substituted piperidin-3-ol moieties are found in compounds with activity at monoamine transporters[4].
Given these precedents, 1,4'-Bipiperidin-3-ol represents a novel scaffold that could be explored for its potential interactions with various biological targets. Future research could focus on screening this compound against a panel of receptors and enzymes to elucidate its pharmacological profile.
References
- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
